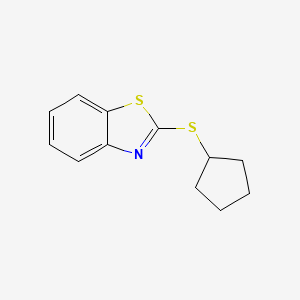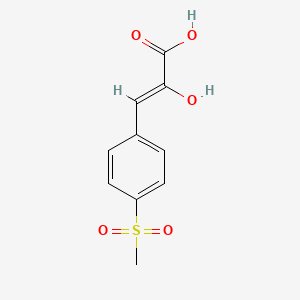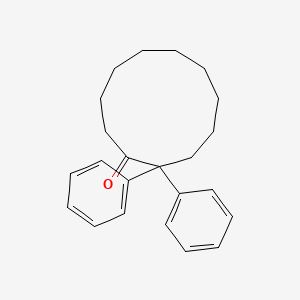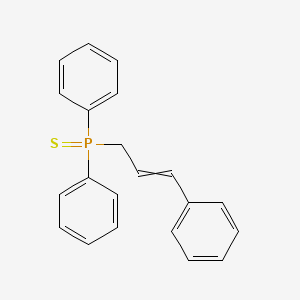
N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyridine ring substituted with a methyl group at the 5-position and an isopropyl group attached to the nitrogen atom of the thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea typically involves the reaction of 5-methyl-2-aminopyridine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated potential antimicrobial and anticancer properties, suggesting its use in developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The pyridine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Pyridyl)-N’-phenylthiourea: Similar structure but with a phenyl group instead of an isopropyl group.
N-(4-Methylpyridin-2-yl)-N’-propylthiourea: Similar structure but with a propyl group instead of an isopropyl group.
N-(5-Methylpyridin-2-yl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
827592-16-5 |
|---|---|
Fórmula molecular |
C10H15N3S |
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
1-(5-methylpyridin-2-yl)-1-propan-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-7(2)13(10(11)14)9-5-4-8(3)6-12-9/h4-7H,1-3H3,(H2,11,14) |
Clave InChI |
QICDXLDZVFFXJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)N(C(C)C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)

![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)


![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)

![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)


![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)



